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molecular formula C14H8N6O4 B8464100 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonyl azide CAS No. 61620-98-2

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonyl azide

Cat. No. B8464100
M. Wt: 324.25 g/mol
InChI Key: YICGOEGAXVURRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

At from 23° to 30° C add a warm solution of 7.5 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid chloride in 200 ml of acetone and 250 ml of dioxane dropwise to a solution of 1.84 g of sodium azide in 24 ml of water. Stir the resulting reaction mixture for a further 15 minutes and then dilute it with 600 ml of water cooling with ice to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid azide [m.p. 134° C (with decomposition)].
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14](Cl)=[O:15])=[CH:12][N:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N-:23]=[N+:24]=[N-:25].[Na+]>CC(C)=O.O1CCOCC1.O>[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]([N:23]=[N+:24]=[N-:25])=[O:15])=[CH:12][N:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)Cl)C1=CC=CC=C1
Name
Quantity
1.84 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for a further 15 minutes
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N=[N+]=[N-])C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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